
Urea, (2-(5-chlorobenzo(b)thien-3-yl)ethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Urea, (2-(5-chlorobenzo(b)thien-3-yl)ethyl)- is a synthetic organic compound that belongs to the class of urea derivatives. This compound is characterized by the presence of a chlorobenzo[b]thiophene moiety, which is a sulfur-containing heterocyclic structure. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Urea, (2-(5-chlorobenzo(b)thien-3-yl)ethyl)- typically involves the reaction of 5-chlorobenzo[b]thiophene with ethylamine, followed by the introduction of a urea moiety. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction. The process may involve multiple steps, including the formation of intermediate compounds that are subsequently converted to the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
Analyse Chemischer Reaktionen
Types of Reactions
Urea, (2-(5-chlorobenzo(b)thien-3-yl)ethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the chlorobenzo[b]thiophene moiety to its corresponding thiol or thioether derivatives.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups, such as amines or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alkoxides are employed in substitution reactions, often in the presence of a base like potassium carbonate.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Urea, (2-(5-chlorobenzo(b)thien-3-yl)ethyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of inflammatory and infectious diseases.
Industry: It is used in the development of specialty chemicals and advanced materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of Urea, (2-(5-chlorobenzo(b)thien-3-yl)ethyl)- involves its interaction with specific molecular targets and pathways. The chlorobenzo[b]thiophene moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of biological processes such as inflammation, cell proliferation, and microbial growth. The exact molecular targets and pathways involved are the subject of ongoing research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiophene Derivatives: Compounds like 2,5-dimethylthiophene and 3-thiophenecarboxylic acid share structural similarities with Urea, (2-(5-chlorobenzo(b)thien-3-yl)ethyl)-.
Urea Derivatives: Other urea derivatives, such as N,N’-diethylurea and N-phenylurea, also exhibit similar chemical properties.
Uniqueness
The uniqueness of Urea, (2-(5-chlorobenzo(b)thien-3-yl)ethyl)- lies in its combined structural features of a chlorobenzo[b]thiophene moiety and a urea group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Eigenschaften
CAS-Nummer |
23842-80-0 |
|---|---|
Molekularformel |
C11H11ClN2OS |
Molekulargewicht |
254.74 g/mol |
IUPAC-Name |
2-(5-chloro-1-benzothiophen-3-yl)ethylurea |
InChI |
InChI=1S/C11H11ClN2OS/c12-8-1-2-10-9(5-8)7(6-16-10)3-4-14-11(13)15/h1-2,5-6H,3-4H2,(H3,13,14,15) |
InChI-Schlüssel |
QIJYYHWQVCEFBX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1Cl)C(=CS2)CCNC(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



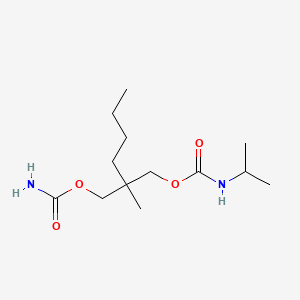
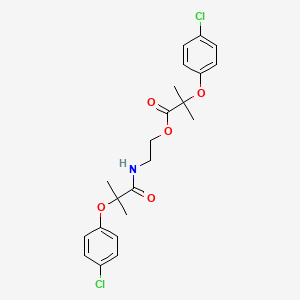

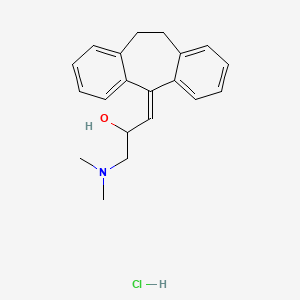
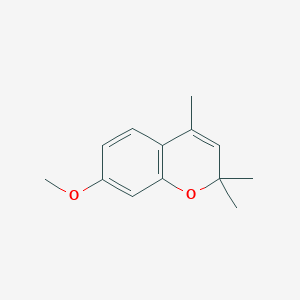
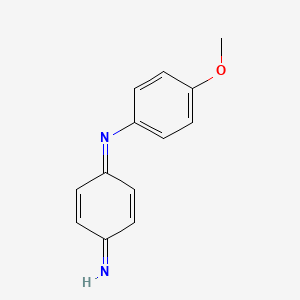
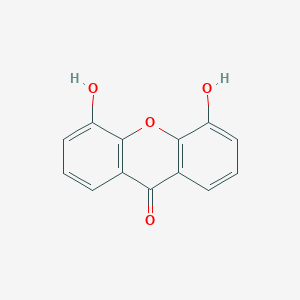


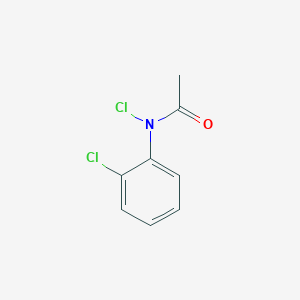
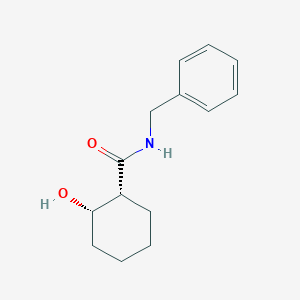
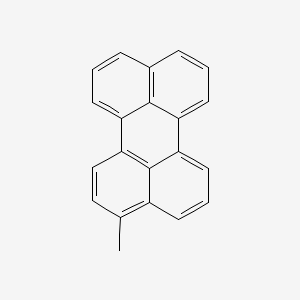
![(1,4-Dithiaspiro[4.4]nonan-2-yl)methanol](/img/structure/B14693217.png)
